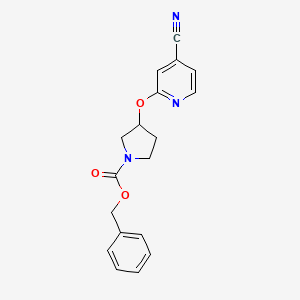
Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyanopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-pyrroline with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include rigorous quality control measures to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted benzyl or pyrrolidine derivatives.
Applications De Recherche Scientifique
Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 3-pyrroline-1-carboxylate: Another pyrrolidine derivative with similar structural features.
Benzyl 3-cyano-4-oxo-pyrrolidine-1-carboxylate: A compound with a similar pyrrolidine core but different functional groups.
Uniqueness
Benzyl 3-((4-cyanopyridin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to the presence of the cyanopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other pyrrolidine derivatives may not be as effective.
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
benzyl 3-(4-cyanopyridin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H17N3O3/c19-11-15-6-8-20-17(10-15)24-16-7-9-21(12-16)18(22)23-13-14-4-2-1-3-5-14/h1-6,8,10,16H,7,9,12-13H2 |
Clé InChI |
QONYOAYQHILOAO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


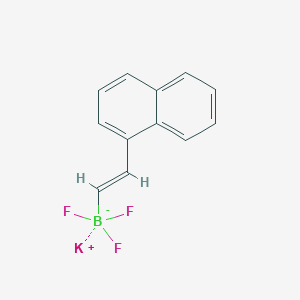

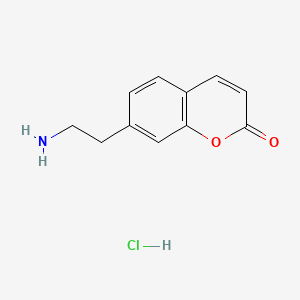
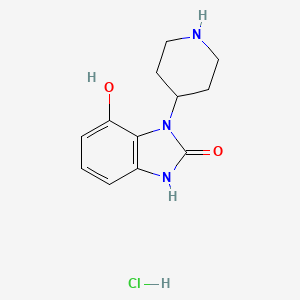
![2-[(2S,4R)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13468648.png)
![[1-(Aminomethyl)-4,4-difluorocyclohexyl]methanol](/img/structure/B13468652.png)
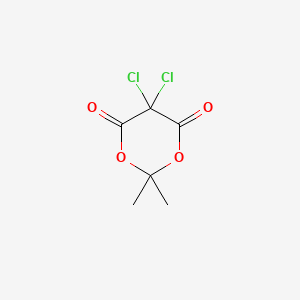
![1-Methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]](/img/structure/B13468663.png)
![methyl 6-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13468665.png)
![4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride](/img/structure/B13468668.png)

![[(2-Chloro-4-fluorophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B13468685.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B13468686.png)

